1,3,5-trimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
Description
1,3,5-Trimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide derivative characterized by a 1,3,5-trimethylpyrazole core linked via a sulfonamide group to an ethyl chain bearing a 3-(pyridin-4-yl)-1H-pyrazole moiety. This structure combines electron-rich pyrazole and pyridine rings, which may enhance hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-12-16(13(2)21(3)19-12)25(23,24)18-9-11-22-10-6-15(20-22)14-4-7-17-8-5-14/h4-8,10,18H,9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUUBNGYQIQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-Trimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure
The chemical formula of the compound is , featuring a sulfonamide group and multiple pyrazole rings. The structural complexity contributes to its diverse biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. The following table summarizes key findings regarding its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Wei et al. (2022) | A549 | 26 | Induction of apoptosis |
| Xia et al. (2022) | A375 | 49.85 | Growth inhibition |
| Huang et al. (2022) | MCF-7 | 0.98 ± 0.06 | CDK2 inhibition |
| Zheng et al. (2022) | HT29 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
The compound has demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Research indicates that pyrazole derivatives can modulate kinase activity, particularly cyclin-dependent kinases (CDKs) and Aurora kinases, which play crucial roles in cell cycle regulation and tumor growth.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:
- Wei et al. (2022) : Investigated the effects of various pyrazole derivatives on A549 lung cancer cells, demonstrating that certain modifications significantly enhance anticancer activity.
- Xia et al. (2022) : Focused on the role of substituted pyrazoles in inducing apoptosis in A375 melanoma cells, providing insights into structure-activity relationships.
- Huang et al. (2022) : Evaluated a series of compounds for CDK inhibition, revealing that modifications at specific positions on the pyrazole ring can lead to enhanced potency against MCF-7 breast cancer cells.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s pyridinyl-pyrazole substituent distinguishes it from analogs. Key comparisons include:
Key Observations :
- Hydrophobicity : MR-S1-15 () incorporates a naphthalene group, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s pyridinyl-pyrazole system .
- Electron Effects : Chlorine substituents in Compounds 26 and 27 () introduce electron-withdrawing effects, which could modulate sulfonamide reactivity and target affinity .
Spectral Data :
- IR Spectroscopy : The target’s sulfonamide group would exhibit characteristic SO₂ stretches (~1385–1164 cm⁻¹), consistent with analogs in and .
- NMR : The pyridinyl protons in the target (analogous to H-6 pyrid. in Compound 26, δ 8.96 ppm) and methyl groups (δ 1.92–2.19 ppm in Compound 26) align with reported shifts for pyrazole-sulfonamides .
Q & A
Basic: What are the optimal synthetic routes for 1,3,5-trimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide, and how can intermediates be characterized?
Answer:
The synthesis involves multi-step heterocyclic coupling and sulfonamide formation. Key steps include:
- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., via Claisen-Schmidt condensation) .
- Sulfonamide coupling : Reacting the pyrazole intermediate with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate the final compound .
Characterization : - NMR spectroscopy (¹H/¹³C) for structural confirmation, focusing on pyrazole proton shifts (δ 2.2–2.5 ppm for methyl groups) and sulfonamide NH signals (δ ~10–11 ppm) .
- LCMS/HRMS for molecular weight validation and purity assessment (>98% by HPLC) .
Basic: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Answer:
Advanced spectroscopic methods are required due to overlapping signals from pyrazole and pyridinyl groups:
- 2D NMR (COSY, HSQC, HMBC) : Maps coupling between pyrazole methyl protons and adjacent carbons, resolving regiochemistry .
- IR spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Definitive structural elucidation, particularly for stereochemical assignments in the ethyl linker .
Advanced: How can computational modeling predict the reactivity of the sulfonamide group in nucleophilic substitutions?
Answer:
- DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying the sulfonamide sulfur as electrophilic (σ* orbital) for nucleophilic attack .
- MD simulations : Predict solvent effects (e.g., DMSO vs. water) on reaction kinetics, with polar solvents stabilizing transition states .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from monitored hydrolysis reactions) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require:
- Dose-response validation : Reproduce assays under standardized conditions (e.g., MIC testing in triplicate) .
- Metabolic stability studies : Assess if rapid degradation (e.g., CYP450-mediated oxidation) reduces observed activity .
- SAR analysis : Compare with analogs (e.g., 3,5-dimethylpyrazole derivatives) to isolate critical substituents .
Advanced: How does the pyridinyl-pyrazole moiety influence binding to kinase targets?
Answer:
- Docking studies (AutoDock Vina) show the pyridinyl nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR TKD), while the pyrazole methyl groups enhance hydrophobic packing .
- Biophysical validation : Surface plasmon resonance (SPR) quantifies binding affinity (KD), with mutations (e.g., T790M in EGFR) used to probe selectivity .
Methodological: What protocols ensure stability during long-term storage of this compound?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonamide group .
- Stability monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products (e.g., sulfonic acid derivatives) .
Advanced: How can regioselectivity challenges in modifying the pyrazole core be addressed?
Answer:
- Directed lithiation : Use LDA at -78°C to selectively deprotonate the 4-position methyl group for functionalization .
- Protecting groups : Temporarily block the sulfonamide with tert-butoxycarbonyl (Boc) to prevent side reactions during pyrazole alkylation .
Methodological: What analytical workflows validate purity in complex reaction mixtures?
Answer:
- LC-MS/MS : Quantify impurities using MRM transitions specific to byproducts (e.g., des-methyl analogs) .
- NMR relaxation experiments (T₁/T₂): Differentiate between closely eluting isomers in crude mixtures .
Advanced: How does the compound’s logP affect its pharmacokinetic profile?
Answer:
- Experimental logP : Determine via shake-flask method (octanol/water), with typical values ~2.5–3.5 due to the sulfonamide’s polarity .
- In silico prediction : Compare results from ChemAxon and ACD/Labs to identify discrepancies caused by pyridinyl π-stacking .
Advanced: What catalytic systems improve yield in large-scale synthesis?
Answer:
- Copper(I) catalysis : Enhances coupling efficiency in pyrazole-ethyl linker formation (e.g., CuBr with cesium carbonate) .
- Flow chemistry : Reduces reaction time for sulfonamide coupling by 40% compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
